molecular formula C11H16N4O2 B1488248 6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1914678-03-7

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B1488248
CAS RN: 1914678-03-7
M. Wt: 236.27 g/mol
InChI Key: GUOSDGYPCOOLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one, or 6-AMPCP, is a synthetic, heterocyclic molecule that is widely used in scientific research. It is a versatile compound that has been used to study a variety of biological processes and can be used in a variety of lab experiments.

Scientific Research Applications

Synthesis of eosinophil infiltration inhibitors with antihistaminic activity

A series of compounds, including those with a piperidine structure, were synthesized and evaluated for their antihistaminic activity and inhibitory effect on eosinophil infiltration. One of these compounds, referred to as 6a, showed potent antihistaminic activity and effectively inhibited eosinophil infiltration in the skin caused by a topical antigen challenge, indicating potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Novel Syntheses of Pyridazine and Thieno[2,3-c]pyridazine Derivatives

Research focused on the synthesis of various heterocyclic compounds, including pyridazine derivatives. These compounds were synthesized through different chemical reactions and had their structures established through elemental and spectral analyses, showcasing the versatility and potential applications of such compounds in various fields (El-Gaby et al., 2003).

Structural and Electronic Properties of Anticonvulsant Drugs

The study investigated the crystal structures of several anticonvulsant compounds, including those with a piperidine structure. The research provided insights into the structural and electronic properties of these compounds, contributing to the understanding of their pharmacological activities and potential for drug development (Georges et al., 1989).

Chemical Sensing and Visualization

Chemosensing and Visualization of Metal Ions

A study reported the development of a signaling system for transition metal ions, utilizing a molecular framework that includes a piperazine moiety. This system highlights the potential of such compounds in the field of chemical sensing and visualization, especially for detecting metal ions (Kim et al., 2008).

properties

IUPAC Name

3-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c12-6-8-2-1-5-15(7-8)11(17)9-3-4-10(16)14-13-9/h3-4,8H,1-2,5-7,12H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOSDGYPCOOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 5
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
Reactant of Route 6
6-(3-(aminomethyl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.